molecular formula C21H25ClN2O3 B3574797 N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide

Cat. No.: B3574797
M. Wt: 388.9 g/mol
InChI Key: DSNLPUBNCKAIMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a chloro-substituted phenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with morpholine under controlled conditions to form N-(3-chloro-4-morpholin-4-ylphenyl)amine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(2-methylpropoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific proteins or enzymes, modulating their activity.

    Pathways Involved: It can influence various cellular signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide: Unique due to its specific combination of functional groups.

    N-(3-chloro-4-morpholin-4-ylphenyl)benzamide: Lacks the 2-methylpropoxy group, resulting in different chemical properties.

    N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide: Contains a methoxy group instead of the 2-methylpropoxy group, leading to variations in reactivity and applications.

Uniqueness

This compound stands out due to its unique combination of a morpholine ring, a chloro-substituted phenyl group, and a 2-methylpropoxybenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-15(2)14-27-18-6-3-16(4-7-18)21(25)23-17-5-8-20(19(22)13-17)24-9-11-26-12-10-24/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNLPUBNCKAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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